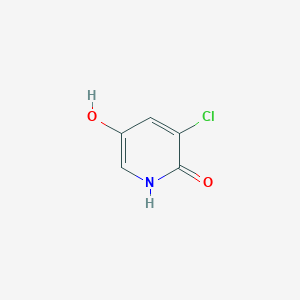

3-Chloropyridine-2,5-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClNO2 |

|---|---|

Molecular Weight |

145.54 g/mol |

IUPAC Name |

3-chloro-5-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,(H,7,9) |

InChI Key |

WRKGQPCYJYBITC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Elucidation for 3 Chloropyridine 2,5 Diol and Isomeric Chloropyridine Diols

Chemical Synthesis Routes from Precursors

The chemical synthesis of chloropyridine-diols is primarily achieved through multi-step processes involving carefully controlled reactions on pyridine (B92270) or related heterocyclic precursors. These methods are designed to introduce chloro and hydroxyl functionalities with high regioselectivity.

Multi-Step Conversions via Diazotization, Nitration, and Reduction Strategies

A prominent pathway for the synthesis of isomeric chloropyridine-diols, such as 5-chloro-2,3-dihydroxypyridine, involves a sequential process of diazotization, nitration, and reduction starting from an appropriate aminopyridine. google.com

A typical synthesis initiates with an aminochloropyridine, for instance, 2-amino-5-chloropyridine (B124133). The process unfolds as follows:

First Diazotization: The initial step involves converting the amino group of the starting material into a hydroxyl group. This is achieved through a diazotization reaction, where the amine is treated with a nitrite (B80452) source (like sodium nitrite) in an acidic medium, followed by hydrolysis of the diazonium salt to yield 2-hydroxy-5-chloropyridine. google.com The reaction temperature for this step is typically controlled between 20-80 °C. google.com

Nitration: The resulting hydroxypyridine is then subjected to nitration to introduce a nitro group onto the pyridine ring. This is a critical step for installing the precursor to the second hydroxyl group. The reaction to form 2-hydroxy-3-nitro-5-chloropyridine is generally carried out at temperatures ranging from 30-100 °C. google.com

Reduction: The nitro group is subsequently reduced to an amino group, yielding 2-hydroxy-3-amino-5-chloropyridine. google.com

Second Diazotization: Finally, a second diazotization reaction is performed on the newly formed amino group. This reaction, carried out at low temperatures (e.g., -20 to 10 °C), converts the amine into a second hydroxyl group, yielding the target compound, 5-chloro-2,3-dihydroxypyridine. google.com

A similar diazotization strategy is employed in the synthesis of 3-bromo-2-chloro-5-methylpyridine, where an amino precursor is treated with sodium nitrite in hydrochloric acid at temperatures as low as -10 °C to -5 °C to replace the amino group with a chlorine atom.

Table 1: Key Steps in Multi-Step Synthesis of 5-chloro-2,3-dihydroxypyridine

| Step | Starting Material | Key Reagents | Product | Reaction Conditions |

|---|---|---|---|---|

| 1. Diazotization | 2-amino-5-chloropyridine | Sodium Nitrite, Acid | 2-hydroxy-5-chloropyridine | 20-80 °C |

| 2. Nitration | 2-hydroxy-5-chloropyridine | Nitrating Agent | 2-hydroxy-3-nitro-5-chloropyridine | 30-100 °C |

| 3. Reduction | 2-hydroxy-3-nitro-5-chloropyridine | Reducing Agent | 2-hydroxy-3-amino-5-chloropyridine | N/A |

| 4. Diazotization | 2-hydroxy-3-amino-5-chloropyridine | Sodium Nitrite, Acid | 5-chloro-2,3-dihydroxypyridine | -20 to 10 °C |

Data sourced from patent CN102174014A google.com

Regioselective Functionalization Techniques of Halogenated Pyridines

Achieving the correct substitution pattern on the pyridine ring is a significant challenge. Regioselective functionalization techniques are therefore essential for synthesizing specific isomers of chloropyridine-diols. These methods often rely on directed metalation or halogen/metal exchange reactions to introduce substituents at precise locations. znaturforsch.com

Directed Metalation: This technique uses a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA)) to deprotonate a specific adjacent position. znaturforsch.com For example, the functionalization of 2-chloronicotinic acid at the 4-position can be achieved with high selectivity using LiTMP (lithium 2,2,6,6-tetramethylpiperidide). mdpi.com This allows for the subsequent introduction of various functional groups.

Halogen/Metal Exchange: In heavily halogenated pyridines, a halogen atom can be selectively swapped for a metal (commonly lithium or magnesium). znaturforsch.com This approach is particularly useful for creating intermediates from polyhalogenated pyridines. For instance, studies on 2-chloro-4,5-dibromopyridine have shown that regioselective functionalization is possible, making it a valuable starting material for orthogonally functionalized pyridine derivatives. mdpi.com The choice of which halogen is exchanged can often be controlled by the reaction conditions and the organometallic reagent used.

Recent research has also explored rhodium-catalyzed C-H amidation of 2-chloropyridines, which provides a pathway to introduce nitrogen-containing functional groups with high regioselectivity. nih.gov These functionalized intermediates can then be further elaborated to introduce hydroxyl groups, leading to the desired diol structures.

Table 2: Examples of Regioselective Functionalization of Pyridine Derivatives

| Starting Material | Reagent(s) | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Dichloropyridines | LDA (Lithium diisopropylamide) | Varies by isomer | Lithiated Pyridines | znaturforsch.com |

| 2-Chloronicotinic acid | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | 4-position | 4-substituted-2-chloronicotinic acid | mdpi.com |

| 2-Chloropyridines | Rhodium catalyst | C-H amidation | Functionalized Pyridines | nih.gov |

Derivatization Strategies for Pyrrole (B145914) Ring Expansion

An alternative to building upon a pre-existing pyridine ring is the construction of the pyridine skeleton itself through ring expansion of a pyrrole. This method offers a distinct route to pyridine derivatives. chempanda.comgoogle.com One classic approach is the Ciamician-Dennstedt rearrangement, which involves the reaction of pyrrole with a dihalocarbene. For example, reacting pyrrole with dichlorocarbene (B158193) can produce 3-chloropyridine (B48278). chempanda.comwikipedia.org

More recent advancements have focused on single-carbon insertion into the pyrrole ring. researchgate.netscitechdaily.com These methods often utilize carbene precursors like α-chloro diazirines or α-H diazo esters to insert a carbon atom into the C-C bond of the pyrrole core, thereby expanding the five-membered ring into a six-membered pyridine ring. researchgate.netscitechdaily.com This innovative approach allows for the synthesis of structurally diverse and polysubstituted pyridines from a range of pyrrole derivatives. scitechdaily.com While not a direct route to 3-Chloropyridine-2,5-diol, this strategy provides the foundational chloropyridine scaffold, which can then undergo subsequent hydroxylation steps.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and success of synthesizing chloropyridine-diols are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted to enhance yield and purity include temperature, pressure, reactant concentration, solvent, and catalyst selection.

Temperature: Temperature control is crucial in many of the synthetic steps. For instance, in diazotization reactions, low temperatures (e.g., -20 °C to 10 °C) are often necessary to stabilize the reactive diazonium salt intermediate and prevent side reactions. google.com Conversely, chlorination reactions may require elevated temperatures (100-200 °C) to proceed efficiently. google.com

Catalysts: The choice of catalyst is vital for many transformations. In the direct chlorination of pyridine, an aluminum chloride catalyst can be used. wikipedia.org Hydrogenation reactions to reduce nitro groups or for dehalogenation often employ metal catalysts. A patented process for preparing 3-chloropyridine from 2,3,6-trichloropyridine (B1294687) utilizes a metal catalyst for the hydrogenation step. google.comgoogle.com

Reagents and Solvents: The concentration of reactants and the choice of solvent can significantly impact reaction rates and outcomes. For example, the stereoselective chlorination of 1,3-diols has been shown to be influenced by the choice of silyl (B83357) protecting groups and the concentration of pyridine used in the reaction mixture. nih.gov The development of processes that minimize hazardous solvents is also a key consideration.

Optimizing these factors is an essential part of developing scalable, cost-effective, and environmentally friendlier synthetic routes suitable for industrial production. google.comresearchgate.net

Biocatalytic Approaches to Pyridine Ring Oxyfunctionalization

As an alternative to traditional chemical synthesis, biocatalysis offers a greener and highly selective method for introducing hydroxyl groups onto aromatic rings. This approach utilizes enzymes or whole-cell systems to perform specific chemical transformations. nih.govrsc.org

Enzyme- or Whole-Cell Mediated Hydroxylation of Pyridine Derivatives

The direct hydroxylation of pyridine derivatives can be achieved using oxygenating biocatalysts, such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases. nih.gov These enzymes are capable of C-H bond oxyfunctionalization, a challenging transformation in synthetic chemistry. nih.gov

Whole-Cell Biocatalysis: This approach uses entire microbial cells (e.g., bacteria or yeast) that have been engineered to express the desired hydroxylating enzymes. The cells act as self-contained catalysts, providing the enzyme and the necessary cofactors for the reaction. rsc.org This method has been successfully used for the hydroxylation of various substrates. For example, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org In another application, resting cells of Lentzea sp. were used for the pilot-scale hydroxylation of a cyclosporine derivative, demonstrating the industrial potential of this technique. nih.gov The use of whole-cell systems can simplify the process by eliminating the need for enzyme purification and cofactor regeneration. nih.gov

Enzyme-Mediated Hydroxylation: Isolated enzymes can also be used, offering a cleaner reaction system. P450 enzymes, in particular, have been widely studied for their ability to hydroxylate a variety of substrates, including aromatic compounds. nih.gov Engineering these enzymes through directed evolution can improve their activity, stability, and substrate scope, making them more suitable for industrial applications.

Table 3: Examples of Biocatalytic Hydroxylation

| Biocatalyst Type | Enzyme Class (if applicable) | Substrate Example | Product Example | Key Feature | Reference |

|---|---|---|---|---|---|

| Whole-Cell (Recombinant) | N/A | 2,6-Lutidine | 2,6-bis(hydroxymethyl)pyridine | One-pot synthesis, sustainable | rsc.org |

| Whole-Cell (Lentzea sp.) | N/A | FR901459 (Cyclosporine derivative) | 9-hydroxy-FR901459 | Pilot-scale production | nih.gov |

| Purified Enzyme Variants | Cytochrome P450BM3 | N-trifluoromethanesulfonyl anilides | 4-hydroxy derivatives | Monohydroxylation of substituted anilides | nih.gov |

Regioselectivity in Microbial Transformations of Substituted Pyridinols

The precise control of reaction sites, or regioselectivity, is a paramount challenge in chemical synthesis. Microbial systems, with their highly evolved enzymatic machinery, offer a promising solution to this challenge, particularly in the hydroxylation of substituted pyridines. While a direct microbial synthesis of this compound has not been extensively documented, the transformation of related compounds provides a strong basis for a proposed biocatalytic route.

Microorganisms from the genera Rhodococcus and Pseudomonas have demonstrated considerable capabilities in the degradation and transformation of chlorinated aromatic compounds, including chloropyridines. nih.gov These bacteria possess a diverse array of oxygenase enzymes, such as monooxygenases and dioxygenases, which are responsible for the introduction of hydroxyl groups onto aromatic rings.

The regioselectivity of these enzymes is dictated by the electronic properties and steric hindrance of the substituents on the pyridine ring. For instance, in the case of 3-substituted pyridines, enzymatic hydroxylation is often directed to specific positions based on the nature of the substituent. The presence of a chlorine atom at the 3-position of the pyridine ring is expected to influence the position of subsequent hydroxylations.

Research on the microbial metabolism of other substituted pyridines offers insights into potential regioselective outcomes. For example, studies on the transformation of 2-chloropyridine (B119429) have shown that enzymatic reactions can proceed, although the specific hydroxylation patterns are not always predictable without experimental data. researchgate.net The electronic-withdrawing nature of the chlorine atom can direct enzymatic attack to specific, less electron-deficient carbons on the ring. nih.gov

Table 1: Examples of Regioselective Microbial Transformations of Pyridine Derivatives

| Substrate | Microorganism | Product(s) | Key Transformation |

| 2-Chloro-3-cyanopyridine | Rhodococcus erythropolis ZJB-09149 | 2-Chloronicotinic acid | Conversion of nitrile to carboxylic acid |

| 3-Nitropyridine | Various | 4-Arylated products | C-H arylation |

| 2,6-Dichloropyridines | Various | 2- or 6-substituted products | Nucleophilic aromatic substitution |

This table is generated based on findings from related research and illustrates the potential for regioselective transformations of substituted pyridines.

Based on these precedents, a plausible biocatalytic pathway for the synthesis of this compound from 3-chloropyridine would likely involve a two-step hydroxylation process, catalyzed by one or more hydroxylase enzymes. The initial hydroxylation could occur at either the 2- or 5-position, followed by a second hydroxylation at the remaining open position to yield the desired diol. The precise regioselectivity would be dependent on the specific enzymes present in the chosen microbial strain.

Characterization of Biocatalytic Pathways and Intermediates

Elucidating the intricate pathways of microbial metabolism is crucial for optimizing the production of desired compounds. The characterization of biocatalytic pathways and the identification of transient intermediates provide a roadmap for understanding and engineering these biological factories.

In the context of this compound synthesis, the pathway would likely commence with the uptake of 3-chloropyridine by the microbial cell. wikipedia.org Inside the cell, a cascade of enzymatic reactions would ensue. The key enzymes in this proposed pathway are hydroxylases. These enzymes, often requiring cofactors such as NADH or NADPH, would catalyze the insertion of hydroxyl groups onto the pyridine ring. nih.gov

The initial hydroxylation of 3-chloropyridine could lead to the formation of either 3-chloro-2-hydroxypyridine (B189369) or 3-chloro-5-hydroxypyridine as primary intermediates. These intermediates would then undergo a second hydroxylation to yield the final product, this compound.

The identification and characterization of these intermediates are typically achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for separating and identifying the various components of the reaction mixture at different time points. researchgate.netnih.gov

Table 2: Proposed Biocatalytic Pathway for this compound

| Step | Reactant | Enzyme Type (Proposed) | Intermediate/Product |

| 1 | 3-Chloropyridine | Monooxygenase/Dioxygenase | 3-Chloro-2-hydroxypyridine OR 3-Chloro-5-hydroxypyridine |

| 2 | 3-Chloro-2-hydroxypyridine | Monooxygenase/Dioxygenase | This compound |

| 2 | 3-Chloro-5-hydroxypyridine | Monooxygenase/Dioxygenase | This compound |

This table outlines a hypothetical pathway for the biosynthesis of this compound based on known microbial transformation mechanisms.

Furthermore, genetic and proteomic analyses of the microorganisms can help to identify the specific genes and enzymes responsible for the observed transformations. By understanding the genetic basis of the biocatalytic pathway, it becomes possible to engineer the host organism to enhance the production of the target molecule. This can involve overexpressing the genes encoding the key enzymes or knocking out genes responsible for the formation of unwanted byproducts.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions of 3 Chloropyridine 2,5 Diol

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of chemical compounds. For 3-Chloropyridine-2,5-diol, a combination of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of a related diol compound, hydroxyl (-OH) protons are typically observed at specific chemical shifts. For instance, in a similar diol compound, these were seen at 2.86 ppm. researchgate.net Aromatic protons in such structures generally appear in the downfield region, for example, between 7.31–8.23 ppm. researchgate.net For 3-chloropyridine (B48278), a parent compound, the aromatic protons have been reported with distinct chemical shifts and coupling constants, which can serve as a reference for its derivatives. chemicalbook.com

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In a comparable diol, imide and ketone carbons were identified at peaks around 163.5, 164, and 192.4 ppm, while aromatic carbons were observed between 115.5 and 153.8 ppm. researchgate.net These values are instrumental in confirming the proposed molecular structure.

Table 1: Representative NMR Data for Related Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Hydroxyl (-OH) | 2.86 researchgate.net |

| ¹H | Aromatic (CH) | 7.31–8.23 researchgate.net |

| ¹³C | Imide/Ketone (C=O) | 163.5, 164, 192.4 researchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and study intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of a diol compound shows characteristic peaks for hydroxyl (–OH) groups, typically as a broad band due to hydrogen bonding. For a related diol, this was observed at 3305 cm⁻¹. researchgate.net Other significant peaks include those for imide groups, which have been seen at 1715, 1386, and 717 cm⁻¹. researchgate.net For substituted pyridines, such as 2-amino-5-chloropyridine (B124133), the N-H stretching vibrations are assigned to bands in the region of 3550-3450 cm⁻¹ in both FT-IR and FT-Raman spectra. core.ac.uk The C-N stretching vibrations in aromatic amines are typically found in the 1382-1266 cm⁻¹ range. core.ac.uk

These vibrational modes are crucial for confirming the presence of specific functional groups and understanding the hydrogen bonding patterns within the molecular structure.

Table 2: Key Vibrational Frequencies for Related Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| –OH Stretch | 3305 researchgate.net | FT-IR |

| Imide | 1715, 1386, 717 researchgate.net | FT-IR |

| N-H Asymmetric Stretch | 3550 core.ac.uk | FT-IR |

| N-H Symmetric Stretch | 3452 core.ac.uk | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis absorption spectra of molecules like this compound are influenced by the presence of chromophores, such as the pyridine (B92270) ring and hydroxyl groups. These spectra can be recorded in various solvents, and the resulting data compared with calculated values to understand the electronic properties of the molecule. researchgate.net

Mass Spectrometry (HPLC-MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for separating, identifying, and quantifying components in a mixture.

For this compound, HPLC-MS would be used to determine its precise molecular mass. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For instance, in related 2-chloro-pyridone compounds, a characteristic fragmentation involves the loss of HCl from the molecular ion to produce a stable bicyclic ion. jcsp.org.pk The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by LC-ESI-MS/MS has shown that the fragmentation pathways can be elucidated to confirm structural assignments. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Crystal Packing and Hydrogen Bonding Networks

The solid-state structure of a molecule is governed by how individual molecules pack together in the crystal lattice, which is largely dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For related heterocyclic compounds, X-ray diffraction studies have revealed intricate hydrogen bonding networks. nih.govmdpi.com For example, in the crystal structure of some bicyclic imidazo[1,2-a]pyridine (B132010) derivatives, molecules are linked by pairs of C—H⋯N and C—H⋯O hydrogen bonds, forming distinct structural motifs like strips. nih.gov These strips can be further connected by other interactions, such as F⋯F contacts, into layers. nih.gov In other cases, strong intramolecular hydrogen bonds, like O–H⋯N, have been observed. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture and the physical properties of the solid material. nih.gov

Table 3: Common Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Description |

|---|---|

| C—H⋯N Hydrogen Bond | Links molecules into strips nih.gov |

| C—H⋯O Hydrogen Bond | Contributes to the formation of strips nih.gov |

| F⋯F Contacts | Connects molecular strips into layers nih.gov |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A precise quantitative analysis of the molecular geometry of this compound, including its bond lengths, bond angles, and dihedral angles, is contingent upon experimental data from techniques such as X-ray crystallography or microwave spectroscopy. At present, specific experimental structural data for this compound is not available in the public domain.

Table 1: Predicted Bond Parameters for this compound (Theoretical)

| Bond/Angle/Dihedral | Predicted Value Range |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-N-C Angle | ~117° |

| C-C-Cl Angle | ~120° |

| H-O-C-C Dihedral Angle | Variable (depends on conformation) |

Note: The values in this table are estimations based on general principles and data for analogous compounds. Experimental verification is required for accurate determination.

Investigation of π-Stacking and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, with π-stacking and hydrogen bonding playing crucial roles in the formation of supramolecular assemblies.

π-Stacking: The pyridine ring in this compound is an aromatic system, making it capable of participating in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent rings, are a significant driving force in the packing of aromatic molecules in crystals. In substituted pyridines, the nature and orientation of these π-stacking interactions can be influenced by the substituents. The presence of a chlorine atom can affect the electron distribution in the ring, potentially leading to offset or tilted π-stacking arrangements to optimize electrostatic interactions. The centroid-to-centroid distance in such stacked pyridine derivatives is typically in the range of 3.4 to 3.8 Å. researchgate.net

Supramolecular Assemblies: The hydroxyl groups in this compound are key to the formation of extensive hydrogen-bonding networks. These groups can act as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen atom). This dual capability allows for the formation of robust and intricate supramolecular architectures, such as chains, sheets, or three-dimensional networks. researchgate.net The interplay between hydrogen bonding and π-stacking interactions will ultimately dictate the final crystal structure. It is plausible that the molecules of this compound could assemble into layered structures, where hydrogen-bonded sheets are held together by π-stacking interactions between the pyridine rings. The formation of such self-assembled structures is a well-documented phenomenon in coordination supramolecules and other organic crystalline materials. pku.edu.cnrsc.org The dynamic and reversible nature of these non-covalent interactions is fundamental to the field of supramolecular chemistry. numberanalytics.com

Advanced Analytical Techniques for Structural Confirmation (e.g., Impedance Spectroscopy for Charge Transfer Complexes)

While X-ray diffraction remains the gold standard for determining molecular and crystal structures, other advanced analytical techniques can provide valuable insights into the electronic properties and intermolecular interactions of compounds like this compound.

Impedance Spectroscopy for Charge Transfer Complexes: Impedance spectroscopy is a powerful technique for characterizing the electrical properties of materials and their interfaces. In the context of this compound, it could be employed to investigate the formation of charge-transfer (CT) complexes. A charge-transfer complex involves the transfer of electronic charge from a donor molecule to an acceptor molecule. The pyridine ring, particularly when substituted with electron-donating hydroxyl groups, can act as an electron donor.

By forming a complex with a suitable electron acceptor, it might be possible to study the resulting charge-transfer phenomena using impedance spectroscopy. The technique measures the opposition of a system to the flow of an alternating current as a function of frequency. The analysis of the impedance data can reveal information about the conductivity, dielectric properties, and charge transfer resistance of the complex, thereby providing evidence for and characterizing the nature of the charge-transfer interaction. Studies on other pyridine derivatives have shown that they can form charge-transfer complexes, and techniques like impedance spectroscopy can be instrumental in understanding the electronic dynamics of such systems. rsc.org

Computational and Theoretical Chemistry of 3 Chloropyridine 2,5 Diol

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

No studies utilizing Molecular Dynamics simulations to explore the different possible conformations (conformational landscape) of 3-Chloropyridine-2,5-diol or to investigate its interactions with various solvents were found. MD simulations provide insights into the dynamic behavior of molecules in solution nih.govdovepress.com.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

There is a lack of research employing quantum chemical methods to investigate the potential reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies.

Structure-Reactivity Relationship Studies via Computational Descriptors

No information is available regarding studies that use computational descriptors (such as electrophilicity index, hardness, or softness) to establish structure-reactivity relationships specifically for this compound science.govresearchgate.net.

Coordination Chemistry and Ligand Properties of Chloropyridine Diols

Complexation with Metal Ions, specifically Rare Earth Elements

The complexation behavior of 3-Chloropyridine-2,5-diol with metal ions, particularly the rare earth elements (REEs), is of interest due to the unique electronic and magnetic properties of these metals. frontiersin.org REEs, which include the lanthanide series, scandium, and yttrium, are known for their similar ionic radii and predominantly electrostatic interactions with ligands. frontiersin.orgnih.gov The coordination of ligands with REEs is a critical aspect of developing new materials for applications ranging from catalysis to biomedical imaging. frontiersin.orgimist.ma

The interaction between a ligand like this compound and a rare earth metal ion is influenced by the nature of the donor atoms. In this case, the pyridine (B92270) nitrogen and the hydroxyl oxygen atoms are the primary sites for coordination. Rare earth metal cations, being hard Lewis acids, generally prefer to coordinate with hard Lewis bases such as oxygen and nitrogen donor atoms. nih.gov

Stepwise Formation:

M + L ⇌ ML; K₁ = [ML] / ([M][L])

ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

...

MLₙ₋₁ + L ⇌ MLₙ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])

M + nL ⇌ MLₙ; βₙ = [MLₙ] / ([M][L]ⁿ)

Table 1: Representative Stability Constants (log K₁) for Lanthanide(III) Complexes with a Related Pyridine-Containing Ligand at 25 °C

| Metal Ion | Ionic Radius (Å) | log K₁ |

| La³⁺ | 1.03 | 5.80 |

| Pr³⁺ | 1.00 | 6.15 |

| Nd³⁺ | 0.98 | 6.28 |

| Sm³⁺ | 0.96 | 6.45 |

| Eu³⁺ | 0.95 | 6.50 |

| Gd³⁺ | 0.94 | 6.42 |

| Tb³⁺ | 0.92 | 6.55 |

| Dy³⁺ | 0.91 | 6.60 |

| Ho³⁺ | 0.90 | 6.65 |

| Er³⁺ | 0.89 | 6.70 |

| Yb³⁺ | 0.87 | 6.85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend. It is based on general trends observed for similar ligand systems.

The formation and stability of complexes with rare earth elements are significantly influenced by the properties of the metal ions themselves. A key factor is the ionic radius , which exhibits a general decrease across the lanthanide series, a phenomenon known as the "lanthanide contraction". nih.gov

Generally, for a given ligand, the stability of the complexes tends to increase as the ionic radius of the lanthanide ion decreases. researchgate.net This is due to the increasing charge density of the smaller ions, which leads to stronger electrostatic interactions with the ligand. Therefore, one would expect the stability of this compound complexes to increase from Lanthanum (La³⁺) to Lutetium (Lu³⁺).

Another important factor is the coordination number of the rare earth ion. REEs typically exhibit high coordination numbers, commonly 8 or 9, due to their large size and the electrostatic nature of their bonding. nih.gov The structure of the ligand, including the number and arrangement of its donor atoms, will play a crucial role in satisfying the coordination requirements of the metal ion.

Ligand Design Principles and Chelation Effects

The design of a ligand is critical in determining its coordination behavior and the properties of the resulting metal complexes. For this compound, several factors come into play. The presence of both a nitrogen atom in the pyridine ring and two hydroxyl groups provides multiple potential donor sites.

A significant principle in ligand design is the chelate effect . This refers to the enhanced stability of a complex containing a chelating ligand (a ligand that binds to the metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. wikipedia.org this compound has the potential to act as a bidentate or even a tridentate ligand, forming a stable chelate ring with a metal ion. The formation of a five- or six-membered chelate ring is generally most favorable. In the case of this compound, coordination involving the pyridine nitrogen and one of the adjacent hydroxyl groups would form a stable five-membered ring.

The electronic properties of the ligand also play a role. The electron-withdrawing nature of the chlorine atom and the hydroxyl groups can influence the basicity of the pyridine nitrogen, which in turn affects its coordinating ability. acs.orgwikipedia.org

Characterization of Metal-Ligand Coordination Modes

To fully understand the coordination chemistry of this compound, it is essential to characterize the coordination modes of its metal complexes. Various spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the pyridine ring and the O-H bonds of the hydroxyl groups upon complexation can confirm the involvement of these groups in coordination to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites. acs.org

UV-Visible Spectroscopy: The electronic absorption spectra of the ligand and its metal complexes can provide insights into the electronic transitions and the nature of the metal-ligand bonding.

While specific structural data for this compound complexes is not available, based on related structures, it is plausible that it would coordinate to rare earth ions in a bidentate fashion through the pyridine nitrogen and one of the deprotonated hydroxyl groups. The potential for forming polymeric structures or more complex coordination arrangements also exists, depending on the reaction conditions and the specific metal ion.

Applications in Chemical Synthesis and Materials Science Non Biological

Role as Versatile Building Blocks in Organic Synthesis

Heterocyclic compounds, particularly those containing pyridine (B92270) rings, are fundamental building blocks in organic synthesis due to their utility in constructing a wide array of more complex molecules. They are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Precursors for Complex Heterocyclic Structures

Generally, functionalized pyridines such as chloropyridines serve as key starting materials for creating more elaborate heterocyclic systems. The chlorine and hydroxyl groups on a molecule like 3-Chloropyridine-2,5-diol would theoretically offer reactive sites for various chemical transformations, including nucleophilic substitution and condensation reactions. These reactions are often employed to build fused ring systems or to introduce new functional groups. However, no specific studies demonstrating the use of this compound as a precursor for such complex structures have been documented in available literature.

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This approach is valued for its atom economy and ability to rapidly generate molecular complexity. While pyridine derivatives are sometimes utilized in MCRs, there is no specific research available that details the role or participation of this compound as an intermediate or reactant in any named or novel multi-component reaction.

Potential in the Design and Engineering of Novel Materials

The structural features of pyridine derivatives—including their rigidity, potential for hydrogen bonding, and electronic properties—make them attractive candidates for the development of new materials.

Incorporation into Polymeric Scaffolds (e.g., as monomers or linkers)

The diol functionality of this compound suggests its potential use as a monomer or linker in polymerization reactions, for instance, in the synthesis of polyesters or polyurethanes. The pyridine ring could impart specific thermal or mechanical properties to the resulting polymer backbone. Nevertheless, no published research or patents were found that describe the synthesis or characterization of polymers derived from or incorporating this compound.

Supramolecular Assembly and Crystal Engineering

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The hydroxyl groups and the nitrogen atom in this compound would be expected to participate in hydrogen bonding, a key interaction for guiding the formation of predictable supramolecular assemblies or co-crystals. Studies on related molecules like amino-chloropyridines demonstrate the formation of complex hydrogen-bonded networks. However, there are no available crystallographic studies or reports on the supramolecular chemistry specifically involving this compound.

Exploration of Electronic or Optical Properties in Materials

Pyridine-containing materials are often investigated for their potential in electronic and optical applications, such as in organic light-emitting diodes (OLEDs) or as nonlinear optical materials. The specific arrangement of chloro- and hydroxyl- substituents on the pyridine ring would influence the molecule's electronic structure and, by extension, its photophysical properties. Despite the theoretical interest, no experimental or computational studies concerning the electronic or optical properties of materials containing this compound have been reported.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. While specific green synthesis routes for 3-Chloropyridine-2,5-diol are not documented, research into the synthesis of other functionalized pyridines offers a roadmap for future investigations.

Current synthetic strategies for various pyridine (B92270) derivatives often rely on multi-step procedures that may involve harsh reaction conditions, toxic solvents, and expensive catalysts. acs.org Future research should prioritize the development of one-pot syntheses and the use of sustainable and recyclable catalysts. For instance, methodologies employing natural and biodegradable catalysts, such as lemon juice, have been successfully used for the synthesis of polysubstituted pyrrol-2-ones and tetrahydropyridines. researchgate.net Exploring similar biocatalytic or organocatalytic systems for the synthesis of this compound could lead to more sustainable and cost-effective production methods. fau.eu

Furthermore, the use of heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), has shown great promise in the synthesis of chromeno[2,3-b]pyridine derivatives. nih.gov These catalysts are often inexpensive, metal-free, and easily recyclable, aligning with the principles of green chemistry. nih.gov Investigating the applicability of such catalysts for the construction of the this compound scaffold could be a significant step forward. Another promising avenue is the use of rhodium-catalyzed [2+2+2] cycloaddition reactions in green solvents like ethanol, which has proven effective for synthesizing various pyridine derivatives. rsc.org

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Catalyst Type | Potential Advantages | Reference for Analogy |

| Biocatalysis | Natural acids (e.g., citric acid in lemon juice) | Biodegradable, low cost, readily available | researchgate.net |

| Heterogeneous Catalysis | Graphitic carbon nitride (g-C3N4) | Metal-free, recyclable, high stability | nih.gov |

| Homogeneous Catalysis | Rhodium complexes | High efficiency, selectivity in green solvents | rsc.org |

| Organoautocatalysis | In situ generated catalysts | No external catalyst needed, high atom economy | fau.eu |

Advanced Computational Studies on Reaction Dynamics

Computational chemistry provides powerful tools to elucidate reaction mechanisms and predict the properties of novel compounds. For this compound, where experimental data is sparse, computational studies are invaluable for guiding future synthetic efforts and understanding its intrinsic reactivity.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to investigate various aspects of this compound. For instance, DFT calculations can predict its electronic structure, vibrational frequencies, and NMR spectra, which would be crucial for its characterization. rsc.org Furthermore, computational studies can shed light on the mechanisms of potential reactions, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr). Studies on the nitration of pyridine derivatives, for example, have used DFT to understand the stepwise polar mechanisms and the influence of substituents on reactivity. rsc.org Similar investigations on this compound would clarify the influence of the chloro and diol substituents on its reactivity and regioselectivity.

Molecular dynamics simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules or surfaces. rsc.orgresearchgate.net For example, MD simulations of pyridine interacting with copper iodide surfaces have revealed the nature of chemisorption and the role of noncovalent interactions. rsc.org Such studies on this compound could be relevant for its potential applications in materials science and catalysis. Moreover, MD simulations have been used to understand the binding of pyridine derivatives to biological targets, which could guide the exploration of its bioactivity. acs.orgacs.org

Table 2: Proposed Computational Studies for this compound

| Computational Method | Research Focus | Potential Insights | Reference for Analogy |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Prediction of spectra, understanding of reaction mechanisms (EAS, SNAr) | rsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Solvation and intermolecular interactions | Behavior in solution, interaction with surfaces and biological macromolecules | rsc.orgacs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Characterization of non-covalent interactions | wikipedia.org |

Investigation of Novel Coordination Architectures

The pyridine ring and hydroxyl groups are excellent coordinating moieties, suggesting that this compound could be a versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The coordination chemistry of substituted pyridines is a vast and well-explored field, providing a strong foundation for future research on this specific compound. wikipedia.orgcdnsciencepub.comresearchgate.net

Hydroxypyridinone-based chelators are known for their high affinity for hard metal ions. rsc.orgresearchgate.net The tautomeric equilibrium between the hydroxypyridine and pyridone forms can lead to diverse coordination behaviors. tandfonline.comtandfonline.comacs.org Investigating the coordination of this compound with various transition metals, lanthanides, and alkaline-earth metals could lead to the discovery of new complexes with interesting structural motifs, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. acs.orgmdpi.comiucr.org

Exploration of New Material Applications Beyond Current Scope

The unique combination of a pyridine ring, two hydroxyl groups, and a chlorine atom in this compound suggests a range of potential applications in materials science that are currently unexplored.

The coordination complexes of this compound could exhibit interesting magnetic, optical, or catalytic properties. For example, coordination polymers based on pyridine derivatives have been investigated for their photoluminescent properties. iucr.org The development of fluorescence chemosensors for the detection of metal ions is another promising application, as seen with other hydroxypyridinone-based chelators. rsc.orgresearchgate.net

Furthermore, pyridine derivatives are widely used in catalysis. arkat-usa.orgrsc.orgunimi.it The metal complexes of this compound could be screened for catalytic activity in various organic transformations. The functional groups on the pyridine ring can be tailored to enhance catalytic performance. acs.org Pyridine and its derivatives also have applications in the production of pharmaceuticals, agrochemicals, and dyes. youtube.comnih.govresearchgate.netlifechemicals.com Investigating the biological activity of this compound and its derivatives could open up new avenues in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Chloropyridine-2,5-diol?

- Methodological Answer : A promising approach involves microbial oxyfunctionalization using whole-cell biocatalysts like Burkholderia sp. MAK1. For example, pyridine derivatives can be oxidized in potassium phosphate buffer (pH 7.2) with induced cell-free extracts, followed by HPLC or NMR monitoring to confirm product formation . Adaptations for chlorination may require optimizing reaction conditions (e.g., halogenating agents, temperature) to introduce the chlorine substituent while preserving the diol functionality.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., diatomite) and dispose of contaminated waste via certified hazardous waste channels .

- Storage : Keep in a tightly sealed container in a well-ventilated, cool area to avoid degradation .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm to assess purity.

- Spectroscopy : and NMR to confirm structural integrity (e.g., hydroxyl proton signals at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS to validate the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNO) .

Advanced Research Questions

Q. How does the chlorination position influence the stability of semiquinone radicals in this compound derivatives?

- Methodological Answer : Chlorination at specific positions (e.g., meta vs. para) can enhance radical persistence by stabilizing electron-deficient intermediates. For example, in biphenyl-diol analogs, 4-chloro substitution increases semiquinone radical half-life by 2–3× compared to non-chlorinated counterparts under pH 7.4 buffer conditions . Researchers should use electron paramagnetic resonance (EPR) spectroscopy to track radical formation and decay kinetics in controlled oxidative environments.

Q. What experimental strategies resolve contradictions in reported cytotoxic IC values for this compound?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : Test across multiple cell lines (e.g., NCI-H460 vs. NCI-H292) with standardized MTT assays .

- Assay Conditions : Control for incubation time (e.g., 24 vs. 48 hours) and serum content in media, which can alter compound bioavailability.

- Data Normalization : Use internal controls (e.g., β-sitosterol) to account for plate-to-plate variability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C3 chlorine atom may exhibit higher electrophilicity due to electron withdrawal by the pyridine ring.

- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) to predict binding affinities, referencing docking scores (e.g., –9.0 kcal/mol for similar diols) .

Q. What factors govern the oxidative stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation : At neutral pH (7.0–7.4), the compound is stable for >24 hours, but acidic conditions (pH < 4) accelerate hydrolysis of the chlorinated ring. Monitor degradation via UV-Vis spectroscopy (λ shifts from 270 nm to 310 nm) .

- Radical Scavengers : Add antioxidants (e.g., ascorbic acid) to reaction buffers to mitigate autoxidation during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.